molecular formula C9H18N2O B2637365 rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol CAS No. 2503155-73-3

rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol

Cat. No.: B2637365
CAS No.: 2503155-73-3
M. Wt: 170.256
InChI Key: AZYQIKKOBZQFQS-IUCAKERBSA-N
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Description

rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol: is a chiral compound with a complex bicyclic structure It is a derivative of pyrrolopyridine and contains a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric regulation .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-[(3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-7-6-11-5-1-2-8-9(11)3-4-10-8/h8-10,12H,1-7H2/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYQIKKOBZQFQS-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2)N(C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](CCN2)N(C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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